molecular formula C5H5BrClN3 B1337774 5-bromo-2-chloro-N-methylpyrimidin-4-amine CAS No. 205672-24-8

5-bromo-2-chloro-N-methylpyrimidin-4-amine

Número de catálogo B1337774
Número CAS: 205672-24-8
Peso molecular: 222.47 g/mol
Clave InChI: CFBYDDCMISMIAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound of interest, 5-bromo-2-chloro-N-methylpyrimidin-4-amine, is a pyrimidine derivative that has been studied in various contexts due to its potential as an intermediate in chemical syntheses and its structural relevance to medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important component of many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions, which demonstrates the versatility of halogenated pyrimidines in organic synthesis . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating a method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated using X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system and features typical intramolecular hydrogen bonding within its crystalline network . This structural information is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines, including bromo- and chloro-substituted derivatives, has been investigated, showing that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions . This suggests that the bromo group in 5-bromo-2-chloro-N-methylpyrimidin-4-amine may be more reactive, potentially facilitating further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-2-chloro-N-methylpyrimidin-4-amine are not detailed in the provided papers, the studies of similar compounds provide insights. For instance, the crystal structure analysis of related compounds can give information on the solid-state properties, such as crystal packing and hydrogen bonding, which can influence the compound's solubility and stability . Additionally, the reactivity patterns observed in halogenated pyrimidines can inform predictions about the compound's behavior in various chemical environments .

Aplicaciones Científicas De Investigación

  • Pharmaceutical Chemistry - SGLT2 Inhibitors
    • Summary of Application : “5-bromo-2-chloro-N-methylpyrimidin-4-amine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
    • Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYDDCMISMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444044
Record name 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-methylpyrimidin-4-amine

CAS RN

205672-24-8
Record name 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-bromo-2,4-dichloropyrimidine (5.0 g, 22 mmol) in methanol (42 mL) was added dropwise a 33 wt % solution of methylamine in ethanol (3.3 mL). The reaction was allowed to warm to room temperature. The reaction was then concentrated. The crude product was purified by column chromatography (0-10% methanol in DCM) to give 5-bromo-2-chloro-N-methylpyrimidin-4-amine (1.8 g, 39%). 1H-NMR (DMSO): δ 8.22 (s, 1H), 7.75 (s, 1H), 2.85 (d, J=3.9, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-methylpyrimidin-4-amine
Reactant of Route 6
5-bromo-2-chloro-N-methylpyrimidin-4-amine

Citations

For This Compound
3
Citations
L Tong, P Song, K Jiang, L Xu, T Jin, P Wang… - European Journal of …, 2019 - Elsevier
Through virtual screening, we identified the lead compound MCL1020, which exhibited modest CHK1 inhibitory activity. Then a series of 5-(pyrimidin-2-ylamino)picolinonitrile …
H Chen, BK Chan, J Drummond… - Journal of medicinal …, 2012 - ACS Publications
Mutations in the genetic sequence of leucine-rich repeat kinase 2 (LRRK2) have been linked to increased LRRK2 activity and risk for the development of Parkinson’s disease (PD). …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.